molecular formula C12H19NO4S2 B14706812 S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate CAS No. 21224-75-9

S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate

Cat. No.: B14706812
CAS No.: 21224-75-9
M. Wt: 305.4 g/mol
InChI Key: GMNJLZLUWHYVQH-UHFFFAOYSA-N
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Description

S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate is a chemical compound with a complex structure that includes a thiosulfate group, an aminoethyl chain, and a m-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of 3-(m-Tolyloxy)propylamine with ethylene sulfide to form the intermediate compound, which is then reacted with thiosulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced under specific conditions to yield simpler sulfur-containing compounds.

    Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and controlled pH levels to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can produce a variety of substituted thiosulfate compounds.

Scientific Research Applications

S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing cellular processes. The aminoethyl chain and m-tolyloxy group may also contribute to its biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((3-(phenylsulfanyl)propyl)amino)ethyl thiosulfate
  • S-2-((3-(methylsulfanyl)propyl)amino)ethyl thiosulfate
  • S-2-((3-(ethylsulfanyl)propyl)amino)ethyl thiosulfate

Uniqueness

S-2-((3-(m-Tolyloxy)propyl)amino)ethyl thiosulfate is unique due to the presence of the m-tolyloxy group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

21224-75-9

Molecular Formula

C12H19NO4S2

Molecular Weight

305.4 g/mol

IUPAC Name

1-methyl-3-[3-(2-sulfosulfanylethylamino)propoxy]benzene

InChI

InChI=1S/C12H19NO4S2/c1-11-4-2-5-12(10-11)17-8-3-6-13-7-9-18-19(14,15)16/h2,4-5,10,13H,3,6-9H2,1H3,(H,14,15,16)

InChI Key

GMNJLZLUWHYVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCCNCCSS(=O)(=O)O

Origin of Product

United States

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